Piboserod hydrochloride
Overview
Description
Piboserod hydrochloride is a selective antagonist of the 5-hydroxytryptamine 4 (5-HT4) receptor. It was initially developed and marketed by GlaxoSmithKline under the trade name Serlipet for the management of atrial fibrillation and irritable bowel syndrome . The compound has also been investigated for its potential use in treating chronic heart failure .
Preparation Methods
The synthesis of piboserod hydrochloride involves several steps, starting with the preparation of the core structure, which includes a piperidine ring and an indole moiety. The synthetic route typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, including alkylation and cyclization.
Indole Synthesis: The indole moiety is prepared through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling of Piperidine and Indole: The piperidine and indole structures are coupled together using a suitable coupling reagent, such as a carbodiimide.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Piboserod hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at the piperidine ring, using nucleophiles such as halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Piboserod hydrochloride has been extensively studied for its potential therapeutic applications. Some of the key research areas include:
Mechanism of Action
Piboserod hydrochloride acts as a specific antagonist of the 5-hydroxytryptamine 4 (5-HT4) receptor . By blocking this receptor, the compound inhibits the ability of serotonin to sensitize the peristaltic reflex and induce defecation . This mechanism is particularly relevant in the treatment of irritable bowel syndrome. Additionally, the compound’s antagonistic effect on 5-HT4 receptors in the heart has been explored for managing atrial fibrillation and heart failure .
Comparison with Similar Compounds
Piboserod hydrochloride is unique in its selective antagonism of the 5-HT4 receptor. Similar compounds include:
Cisapride: A prokinetic agent that acts as a 5-HT4 receptor agonist, used for gastrointestinal motility disorders.
Tegaserod: Another 5-HT4 receptor agonist, used for irritable bowel syndrome with constipation.
Prucalopride: A selective 5-HT4 receptor agonist, used for chronic constipation.
Unlike these agonists, this compound functions as an antagonist, providing a different therapeutic approach for conditions such as atrial fibrillation and irritable bowel syndrome .
Properties
IUPAC Name |
N-[(1-butylpiperidin-4-yl)methyl]-3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2.ClH/c1-2-3-11-24-13-9-17(10-14-24)16-23-21(26)20-18-7-4-5-8-19(18)25-12-6-15-27-22(20)25;/h4-5,7-8,17H,2-3,6,9-16H2,1H3,(H,23,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UABVCZHWRUGYSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)CNC(=O)C2=C3N(CCCO3)C4=CC=CC=C42.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170453 | |
Record name | Piboserod hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178273-87-5 | |
Record name | Piboserod hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178273875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piboserod hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIBOSEROD HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61Z0VMM0AJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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